molecular formula C18H17N3O2S B11194113 [4-Amino-2-(benzylamino)-1,3-thiazol-5-yl](4-methoxyphenyl)methanone

[4-Amino-2-(benzylamino)-1,3-thiazol-5-yl](4-methoxyphenyl)methanone

Cat. No.: B11194113
M. Wt: 339.4 g/mol
InChI Key: OHEGXUHFWYNOGX-UHFFFAOYSA-N
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Description

4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone typically involves the reaction of substituted benzylamines with thiazole derivatives. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then reacted with benzylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and disrupt cellular pathways, leading to apoptosis in cancer cells . The compound’s ability to bind to and inhibit tubulin and cyclin-dependent kinases is particularly noteworthy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone lies in its specific substituents, which confer unique chemical reactivity and biological activity. Its ability to induce apoptosis and interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C18H17N3O2S/c1-23-14-9-7-13(8-10-14)15(22)16-17(19)21-18(24-16)20-11-12-5-3-2-4-6-12/h2-10H,11,19H2,1H3,(H,20,21)

InChI Key

OHEGXUHFWYNOGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NCC3=CC=CC=C3)N

Origin of Product

United States

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